molecular formula C11H13BrOS2 B2442957 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane CAS No. 301194-01-4

2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane

Cat. No. B2442957
CAS RN: 301194-01-4
M. Wt: 305.25
InChI Key: HXPYJRJJMSOZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, “5-Bromo-2-methoxyphenyl benzenesulfonate” has a molecular formula of C13H11BrO4S and an average mass of 343.193 Da .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of several 1-bromo-3-heteroarylbenzene derivatives .


Physical And Chemical Properties Analysis

“5-bromo-2-methoxyphenyl acetate” is a solid with a molecular weight of 245.07 . More specific physical and chemical properties were not found in the sources.

Scientific Research Applications

Melanocortin 4 Receptor (MC4R) Antagonist

Chemical Synthesis and Derivatives

Biological Activity and Pharmacology

Safety And Hazards

Safety data sheets provide information about the potential hazards of these compounds. For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” is classified as causing severe skin burns and eye damage .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-dithiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPYJRJJMSOZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2SCCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane

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